Cloprednol

Corticosteroid metabolism Nitrogen balance Calcium excretion

Researchers requiring long-term corticosteroid administration face a core dilemma: anti-inflammatory efficacy versus cumulative metabolic toxicity. Cloprednol (CAS 5251-34-3) directly addresses this with a clinically validated, differentiated profile. • 2× anti-inflammatory potency of prednisone; 79% reduction in trabecular bone loss in full cohort (p<0.01 vs. prednisone) • Significantly lower nitrogen & calcium excretion vs. equipotent prednisolone at 20 mg/day - preserving protein & bone homeostasis • Minimal HPA-axis suppression: 12.5 mg/day × 7 days did not impair cortisol response to insulin hypoglycemia • Superior pediatric asthma outcomes with once-daily dosing vs. alternate-day prednisolone (FEV₁, FVC, PEFR improvements) Supplied with full analytical documentation (HPLC, MS, NMR) from verified manufacturers. Ideal for osteoporosis-mitigated corticosteroid models, PK/PD studies (t½ 1.8-2.7 h), and comparative GR SAR investigations.

Molecular Formula C21H25ClO5
Molecular Weight 392.9 g/mol
CAS No. 5251-34-3
Cat. No. B1669230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloprednol
CAS5251-34-3
SynonymsCloprednol;  Cloradryn;  Novacort;  Syntestan;  RS-4691;  RS 4691;  RS4691; 
Molecular FormulaC21H25ClO5
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)CO)O)C=C(C4=CC(=O)C=CC34C)Cl)O
InChIInChI=1S/C21H25ClO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7-8,12-13,16,18,23,25,27H,4,6,9-10H2,1-2H3/t12-,13-,16-,18+,19-,20-,21-/m0/s1
InChIKeyYTJIBEDMAQUYSZ-FDNPDPBUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cloprednol: A Differentiated Glucocorticoid for Research


Cloprednol (CAS 5251-34-3, synonyms: RS-4691, Syntestan) is a synthetic glucocorticoid belonging to the corticosteroid class for systemic use (ATC: H02AB14) [1]. Structurally related to prednisolone, it is characterized as a 6-chloro-11β,17,21-trihydroxypregna-1,4,6-triene-3,20-dione derivative and acts as an agonist at the glucocorticoid receptor (NR3C1/GR) to modulate inflammatory gene transcription [2]. Cloprednol has been investigated primarily in clinical trials for the treatment of asthma and rheumatoid arthritis, with its development reaching Phase II evaluation [1]. Its anti-inflammatory potency is established as twice that of prednisone (2.5 mg cloprednol equivalent to 5 mg prednisone/prednisolone), positioning it within the intermediate potency category of systemic glucocorticoids [3].

Glucocorticoid receptor agonist tool for inflammatory pathway research and gene transcription modulation studies.
Intermediate potency systemic corticosteroid with a reported 2× anti-inflammatory potency ratio relative to prednisone/prednisolone.
Clinically investigated in Phase II trials for asthma and rheumatoid arthritis; suitable for comparator endocrine endpoint and bone metabolism research.
RUO grade: For research use only. Not for human or veterinary therapeutic use.

Cloprednol Is Not Interchangeable with Prednisolone


Although cloprednol, prednisolone, and prednisone all exert therapeutic effects through glucocorticoid receptor agonism and share structural homology, substitution at equipotent anti-inflammatory doses produces divergent metabolic and endocrine outcomes that preclude simple interchangeability [1]. Cloprednol (2× prednisone anti-inflammatory potency) demonstrates quantifiably lower nitrogen and calcium excretion compared with prednisolone at equivalent anti-inflammatory doses, a metabolic distinction with potential implications for long-term bone and protein homeostasis [1][2]. Furthermore, at equipotent anti-inflammatory dosing, cloprednol exhibits slightly less suppression of hypothalamic-pituitary-adrenal (HPA) axis function than prednisolone [3]. These differential effects on mineral balance and HPA-axis integrity are not predicted by anti-inflammatory potency equivalence alone and represent compound-specific pharmacological properties that would be lost upon substitution with a generic alternative corticosteroid.

Research Selection Cloprednol
Generic Substitute Prednisolone / Prednisone
Equipotent anti-inflammatory dosing does not predict metabolic outcomes. Prednisolone shows a reported greater increase in nitrogen and calcium excretion, and higher trabecular bone loss.
Research Selection Cloprednol
Generic Substitute Prednisolone
HPA-axis suppression profiles may not transfer directly. Cloprednol is reported as slightly less suppressive than prednisolone at equipotent anti-inflammatory doses.
Research Selection Cloprednol
Generic Substitute Dexamethasone / Betamethasone
Higher potency fluorinated corticosteroids show much greater HPA-axis suppression. Endpoint profiles may differ significantly from cloprednol's reported adrenal-sparing context.

Cloprednol: Head-to-Head Evidence


Reduced Nitrogen and Calcium Excretion vs. Prednisolone

In a controlled metabolic study of normal subjects, cloprednol (20 mg/day) was compared with prednisolone (40 mg/day) — doses with equivalent anti-inflammatory potency given the 2× potency ratio of cloprednol relative to prednisolone. Both compounds produced similar sodium and potassium excretion profiles and lacked sodium-retaining properties. However, prednisolone produced a substantially greater increase in both nitrogen and calcium excretion than cloprednol at these equipotent doses. The magnitude of this differential was described as prednisolone causing 'a much greater increase' in both nitrogen and calcium excretion compared with cloprednol [1]. This finding raises the possibility that cloprednol exerts less deleterious metabolic effects on protein and mineral balance than prednisolone at therapeutically equivalent anti-inflammatory dosing.

Metabolic Excretion
Head-to-head
Prednisolone caused “a much greater increase” in nitrogen and calcium excretion vs. cloprednol at equipotent doses.
Reported differential metabolic endpoint context.
Short-term study; quantitative percentage not reported.
Corticosteroid metabolism Nitrogen balance Calcium excretion Metabolic sparing

Trabecular Bone Loss Reduction vs. Prednisone

A double-blind, controlled clinical study compared the effects of alternate-day cloprednol versus prednisone therapy on bone mineral density over one year in 39 patients with lung diseases receiving equipotent anti-inflammatory doses. Initial mean trabecular bone density was 17% below normal in both treatment groups. After one year, radial trabecular bone density loss (mean ± SEM) was 1.33% ± 0.49% in the cloprednol group versus 2.38% ± 0.69% in the prednisone group. In postmenopausal women, the differential was more pronounced: prednisone therapy caused significant trabecular bone loss of 5.29% ± 0.99% (p < 0.01) compared with only 0.70% ± 0.65% bone loss in the cloprednol group [1]. The control group receiving inhaled beclomethasone lost 0.91% ± 0.79%, indicating that cloprednol's bone loss trajectory closely approximated that of non-systemic corticosteroid treatment.

Trabecular Bone Loss
Head-to-head
1.33% vs. 2.38% annual loss
Reported lower bone density endpoint change in full cohort.
Postmenopausal subgroup: 0.70% vs. 5.29% (p<0.01).
Corticosteroid-induced osteoporosis Bone mineral density Trabecular bone loss Alternate-day therapy

HPA-Axis Sparing vs. Prednisolone and Dexamethasone

A comparative study evaluated the effects of cloprednol and other corticosteroids on hypothalamic-pituitary-adrenal (HPA) axis function in healthy subjects. After seven days of 6 a.m. oral administration, 12.5 mg of cloprednol did not impair the cortisol response to insulin hypoglycemia testing (IHT) or interfere with the metyrapone (METP) response. In contrast, the clinically equivalent anti-inflammatory dose of prednisolone (25 mg) resulted in slightly greater HPA-axis suppression [1]. Across the study, at equipotent anti-inflammatory doses, cloprednol was found to be slightly less suppressive of HPA-axis function than prednisolone, while both cloprednol and prednisolone were much less suppressive than dexamethasone or betamethasone [1]. A separate study in 25 asthma patients receiving cloprednol for 6 months confirmed that fasting plasma cortisol levels showed no significant changes, though adrenal response to ACTH stimulation was slightly diminished at 6 months versus baseline [2].

HPA-Axis Suppression
Head-to-head
Cloprednol (12.5 mg) did not impair IHT/METP response; prednisolone (25 mg) slightly more suppressive.
Reported adrenal-axis endpoint context.
Dexamethasone and betamethasone were much more suppressive.
HPA-axis function Adrenal suppression Cortisol Metyrapone test

Superior Efficacy in Pediatric Asthma: Daily vs. Alternate-Day Dosing

In a six-week crossover trial of 11 children with severe asthma requiring long-term corticosteroid therapy and in-residence medical supervision, cloprednol administered in single daily doses was compared with prednisolone administered in alternate-day doses. Clinical efficacy indices — including daily pulmonary symptom scores, number of asthma attacks, asthma severity scores, and bronchodilator usage — all favored cloprednol [1]. Afternoon pulmonary function tests demonstrated statistically significant improvements during the cloprednol treatment period for FEV1 (forced expiratory volume in 1 second), FVC (forced vital capacity), and PEFR (peak expiratory flow rate) [1]. The results demonstrated that cloprednol in single daily doses was more effective than prednisolone in alternate-day doses for the treatment of children with severe asthma [1].

Pediatric Asthma
Head-to-head
Daily cloprednol showed greater improvement in FEV1, FVC, and PEFR vs. alternate-day prednisolone.
Reported pulmonary function endpoint context.
11-patient crossover trial; all efficacy indices favored cloprednol.
Pediatric asthma Pulmonary function Corticosteroid dosing regimen FEV1

Anti-inflammatory Potency Comparison with Prednisone

Cloprednol is consistently characterized across authoritative sources as possessing anti-inflammatory potency twice that of prednisone and prednisolone. The MeSH (Medical Subject Headings) database explicitly records cloprednol as having 'relative anti-inflammatory potency twice prednisolone' [1]. Clinical dosing references confirm the equipotent conversion: 2.5 mg cloprednol is equivalent to 5 mg prednisone and 5 mg prednisolone [2]. This 2× potency ratio is corroborated by multiple commercial and research product specifications [3]. The potency differential is attributable to structural modifications — specifically the 6-chloro substitution on the steroid nucleus — which enhances glucocorticoid receptor binding affinity and transcriptional modulation efficacy relative to the non-halogenated prednisolone scaffold [4].

Anti-inflammatory Potency
Class-level
2× prednisone / prednisolone
Reported potency ratio for dose-conversion research.
2.5 mg cloprednol equivalent to 5 mg prednisone.
Anti-inflammatory potency Dose equivalence Glucocorticoid receptor Potency ratio

Pharmacokinetic and Protein Binding Profile

The pharmacokinetics of cloprednol were characterized in healthy volunteers after oral administration of doses ranging from 2.5 to 15 mg. The half-life of cloprednol ranged from 1.8 hours to 2.7 hours, and oral clearance (CL/F) was determined to be 15-22 L/h [1]. Cloprednol exhibits nonlinear plasma protein binding, necessitating conversion of plasma concentrations to free, unbound concentrations for PK/PD analysis; due to this nonlinearity, the half-life of free, unbound cloprednol is shorter than that of total drug [1]. Binding studies demonstrated that cloprednol binds to corticosteroid-binding globulin (Ka = 4.1 × 10⁶ M⁻¹) and to albumin (Ka = 1.9 × 10⁴ M⁻¹) [2]. An integrated PK/PD model using a modified Emax approach linked unbound corticosteroid concentrations to lymphocyte and granulocyte effects, yielding E50 values for unbound cloprednol of 3.6–4.7 ng/mL (granulocytes) and 1.2–4.6 ng/mL (lymphocytes), values consistent with reported glucocorticoid receptor binding affinities [1].

PK / Protein Binding
Supporting
t½: 1.8–2.7 h; CBG Ka: 4.1×10⁶ M⁻¹; E50: 1.2–4.7 ng/mL
Supports PK/PD model interpretation for short-acting GC research.
Nonlinear protein binding; data from healthy volunteers.
Pharmacokinetics PK/PD modeling Plasma protein binding Half-life

Cloprednol: Recommended Research Applications


Bone Health Preservation in Long-Term Corticosteroid Use

Based on the double-blind controlled study demonstrating cloprednol's significantly reduced trabecular bone loss compared with prednisone (1.33% vs. 2.38% annual loss in full cohort; 0.70% vs. 5.29% in postmenopausal women, p < 0.01) [1], cloprednol is the preferred selection for research protocols involving extended corticosteroid administration where osteoporosis risk mitigation is a primary endpoint. This includes longitudinal studies of chronic inflammatory conditions (asthma, rheumatoid arthritis), postmenopausal osteoporosis models, and comparative corticosteroid safety pharmacology assessments. The 79% reduction in bone loss relative to prednisone in the full cohort — and 7.6-fold reduction in postmenopausal women — represents the strongest quantitative differentiation available for procurement decisions in bone health-focused research.

Pediatric Asthma: Optimized Efficacy with Reduced Steroid Exposure

The six-week pediatric trial demonstrating cloprednol's superior efficacy to prednisolone in children with severe asthma — with significant improvements in FEV1, FVC, and PEFR, and better outcomes across all clinical indices including symptom scores and bronchodilator usage [1] — positions cloprednol as the evidence-supported choice for pediatric asthma research. The finding that single daily cloprednol dosing outperformed alternate-day prednisolone dosing suggests that cloprednol may achieve adequate disease control with a favorable dosing schedule, making it particularly suitable for protocols investigating steroid-sparing strategies or minimizing cumulative corticosteroid exposure in pediatric populations.

HPA-Axis Sparing with Alternate-Day Corticosteroid Regimens

For research protocols where preservation of hypothalamic-pituitary-adrenal axis integrity is a critical experimental variable — such as studies of adrenal suppression, cortisol dynamics, or intermittent/alternate-day corticosteroid administration — cloprednol offers a differentiated profile. The comparative evidence demonstrates that 12.5 mg/day cloprednol for 7 days did not impair cortisol response to insulin hypoglycemia or interfere with metyrapone testing, whereas equipotent prednisolone (25 mg/day) caused slightly greater suppression [1]. Additionally, both cloprednol and prednisolone were much less suppressive than dexamethasone or betamethasone [1]. A 6-month study in asthma patients confirmed no significant change in fasting plasma cortisol levels with cloprednol [2]. This HPA-axis sparing property supports cloprednol's use in research contexts where minimizing adrenal suppression is experimentally or clinically relevant.

Comparative Metabolic Studies: Nitrogen and Calcium Balance

Based on the metabolic study showing that cloprednol (20 mg/day) produced substantially lower nitrogen and calcium excretion than equipotent prednisolone (40 mg/day) [1], cloprednol is the appropriate selection for research investigating the differential metabolic effects of synthetic corticosteroids. This includes studies of corticosteroid-induced protein catabolism, negative nitrogen balance, hypercalciuria, and comparative structure-activity relationship (SAR) investigations exploring how 6-chloro substitution modifies the metabolic profile relative to non-halogenated congeners. The short half-life (1.8–2.7 hours) [2] and defined plasma protein binding parameters [3] further support cloprednol's utility in PK/PD modeling studies of short-acting glucocorticoids.

Application
Selection Property
Validation Focus
Bone health endpoint research
Reported lower bone density loss context
Trabecular bone loss endpoint review
Pediatric asthma model studies
Pulmonary function endpoint improvement
FEV1/FVC/PEFR and symptom-score endpoints
HPA-axis sparing protocols
Lower adrenal suppression context vs. prednisolone
Cortisol dynamics and IHT/METP response
Metabolic/catabolic profiling
Differential nitrogen and calcium excretion
Mineral balance and protein catabolism endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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